4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Brand Name: Vulcanchem
CAS No.: 478255-07-1
VCID: VC16171625
InChI: InChI=1S/C15H11ClN4OS/c16-12-3-1-2-11(8-12)14-18-19-15(22)20(14)17-9-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22)/b17-9+
SMILES:
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol

4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

CAS No.: 478255-07-1

Cat. No.: VC16171625

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol - 478255-07-1

Specification

CAS No. 478255-07-1
Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H11ClN4OS/c16-12-3-1-2-11(8-12)14-18-19-15(22)20(14)17-9-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22)/b17-9+
Standard InChI Key XQJBLYPDKXSZCE-RQZCQDPDSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Introduction

Molecular Architecture and Structural Characteristics

Chemical Composition and Bonding

The compound’s molecular formula, C₁₅H₁₁ClN₄OS, reflects a hybrid structure combining a 1,2,4-triazole core, a 3-chlorophenyl substituent, and a phenolic moiety connected via an imine bridge. The presence of sulfur in the mercapto (-SH) group and chlorine in the phenyl ring introduces distinct electronic and steric features critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight330.8 g/mol
IUPAC Name3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Canonical SMILESC1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O
Topological Polar Surface Area101 Ų

The E-configuration of the imine group (confirmed by NMR coupling constants) ensures planar geometry, facilitating π-π stacking interactions with biological targets. Quantum mechanical calculations suggest that the chlorine atom’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with 3-chlorobenzoyl chloride yields 3-(3-chlorophenyl)-5-mercapto-1,2,4-triazole.

  • Imine Coupling: Schiff base formation between the triazole’s amino group and 4-hydroxybenzaldehyde under acidic conditions.

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity (HPLC) .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Reaction Temperature70–80°C
Solvent SystemEthanol/Acetic Acid (4:1 v/v)
Reaction Time6–8 hours
Yield72–78%

Spectroscopic and Thermal Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imine-H), 7.82–7.25 (m, 8H, aromatic-H), 5.21 (s, 1H, -OH).

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 223°C, indicating thermal stability suitable for pharmaceutical formulation .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

In silico docking studies reveal strong binding to 5-lipoxygenase (5-LOX) (binding energy: −9.8 kcal/mol), a key enzyme in leukotriene biosynthesis. Molecular dynamics simulations suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thione moiety coordinates with Fe²⁺ in the active site .

Table 3: In Vitro Anti-Inflammatory Data

AssayResult
LOX Inhibition (IC₅₀)12.4 ± 1.2 μM
TNF-α Reduction38% at 50 μM (LPS-induced macrophages)

Antimicrobial Efficacy

Preliminary testing against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) shows:

  • MIC: 8 μg/mL (bacterial), 16 μg/mL (fungal)

  • Mechanism: Disruption of microbial cell membranes via thiol group interactions.

Pharmaceutical Development and Formulation Strategies

Cream-Based Delivery Systems

A recent study developed a topical cream containing 2% w/w of the compound using a oil-in-water emulsion (stearyl alcohol as emulsifier) . Key parameters:

  • pH: 5.5–6.0 (skin-compatible)

  • Spreadability: 18.2 g·cm/s

  • Drug Release: 89% over 24 hours (Franz diffusion cell)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) confirmed no significant degradation (<5%), with the phenolic hydroxyl group exhibiting antioxidant effects that enhance shelf-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator